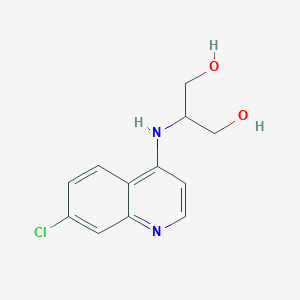
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like t-butanol and water, with catalysts such as sodium ascorbate and copper sulfate .
Chemical Reactions Analysis
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include sodium ascorbate, copper sulfate, and various aldehydes . The major products formed from these reactions are Schiff bases and other quinoline derivatives .
Scientific Research Applications
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds with potential antimalarial, antiviral, and anticancer activities.
Antimicrobial Research: The compound has shown significant antimicrobial activity, particularly against bacterial strains.
Biological Studies: It is used in molecular docking studies to understand its interactions with various biological targets.
Industrial Applications: The compound is used in the development of new antimicrobial agents and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol involves its interaction with specific molecular targets. The compound’s quinoline ring structure allows it to bind to various enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups, enhancing its solubility and efficacy.
Quinacrine: A compound with a similar quinoline core, used for its antiprotozoal and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propane-1,3-diol moiety, which can influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-10-11(15-9(6-16)7-17)3-4-14-12(10)5-8/h1-5,9,16-17H,6-7H2,(H,14,15) |
InChI Key |
BHCVVGLGPOQPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


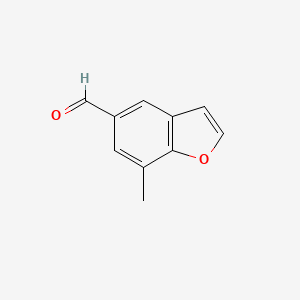
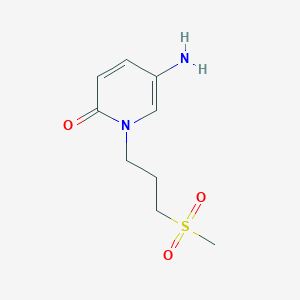
![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)
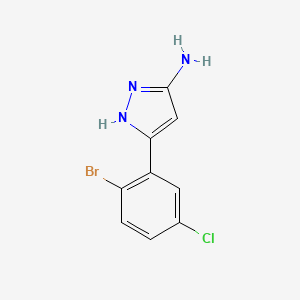
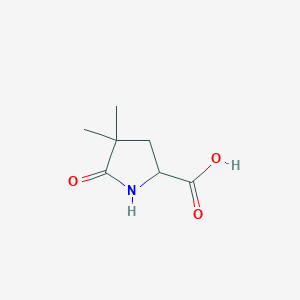
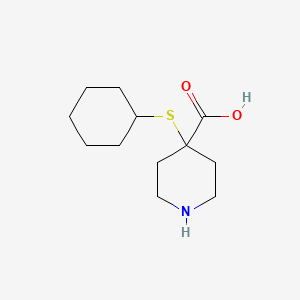
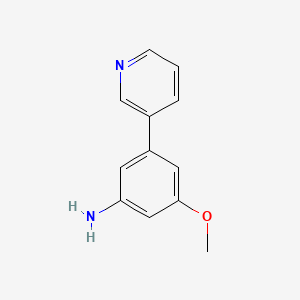
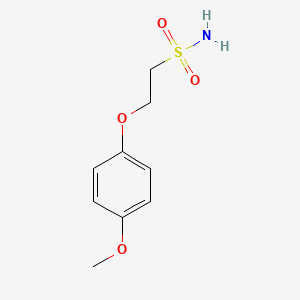
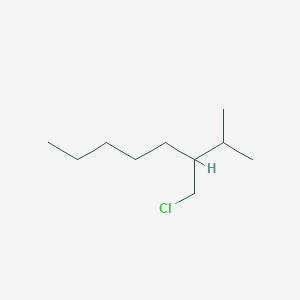
![[4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13637304.png)
![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)
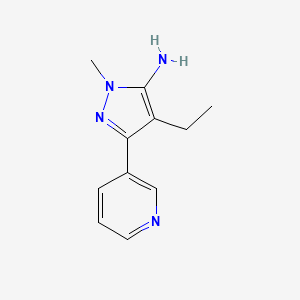
![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)
